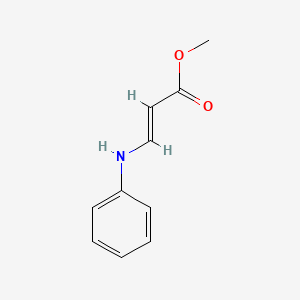

(E)-methyl 3-(phenylamino)acrylate

説明

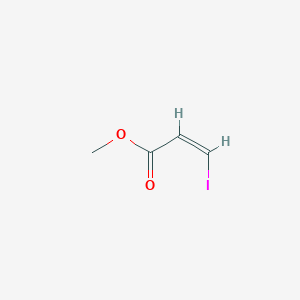

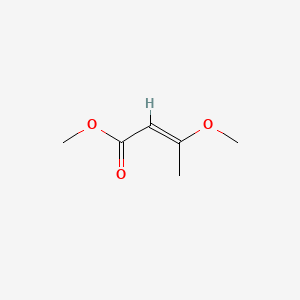

(E)-methyl 3-(phenylamino)acrylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Applications

One study investigated the removal of methyl acrylate (a related compound) using a biotrickling filter (BTF) packed with ceramic particles. This research highlighted the efficiency of BTFs in treating methyl acrylate waste gas, with excellent removal efficiency demonstrated under certain conditions. The bacterial community responsible for this process was analyzed, showing a dominance of Phylum Proteobacteria among others, which could be relevant in the context of environmental bioremediation technologies (Wu et al., 2016).

Chemical Synthesis and Polymerization

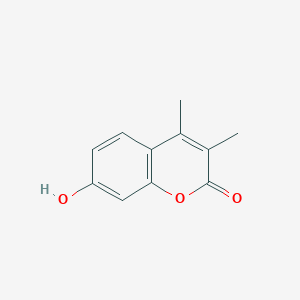

Research into the re-cyclization of 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate with amines has been conducted, revealing a method for synthesizing 2-pyridone derivatives. This method was shown to be efficient and produced less side product compared to traditional methods, suggesting potential applications in synthesizing biologically and medicinally relevant molecules (Zhang et al., 2013).

Another study explored the formation of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates. This reaction was found to proceed efficiently in the presence of hydrogen iodide, especially in alcoholic solvents, and yielded good results across various substituents. This research provides a foundation for further exploration of novel synthetic pathways in organic chemistry (Matsumoto et al., 2010).

Corrosion Inhibition

The use of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid to form self-assembled films on iron surfaces was studied, with findings indicating significant protection against iron corrosion. This research suggests that compounds related to "(E)-methyl 3-(phenylamino)acrylate" could have applications in developing new corrosion inhibitors, leveraging their ability to form protective films on metal surfaces (Zhang Zhe et al., 2009).

Safety and Environmental Impact

An EFSA report on the safety evaluation of (ethyl acrylate, methyl methacrylate) copolymer , which shares functional groups with "this compound," concluded its use in food contact materials at specified concentrations is not of safety concern for the consumer. This insight into the safety of related acrylate compounds can inform regulatory and safety assessments in materials science (Flavourings, 2011).

作用機序

Target of Action

Acrylates are known to be involved in various chemical reactions and processes, including the formation of self-matting coatings .

Mode of Action

Acrylates are generally known to participate in polymerization reactions, contributing to the formation of various types of polymers .

Biochemical Pathways

Acrylates are known to be involved in the synthesis of bio-based materials through various synthetic pathways .

Pharmacokinetics

Understanding the pharmacokinetic aspects in the initial design stages of drug candidates can increase the chances of success for the entire process .

Result of Action

Acrylate-based compounds have been used in the creation of fluorescent materials, which have significant applications in the fields of memory devices, photomodulation, information displays, sensors, and biological imaging .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, gene-by-environment interactions in plants have shown that environmental shifts can lead to the production of different phenotypes in response to environmental stimuli . .

特性

IUPAC Name |

methyl (E)-3-anilinoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h2-8,11H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMNOVFTAIOSQN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420691 | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-28-3 | |

| Record name | NSC174208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-methyl 3-(phenylamino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)